(3S)-1-methanesulfonylpyrrolidin-3-amine

hERG liability cardiac safety sulfonamide developability

This (S)-configured N-sulfonamide pyrrolidine scaffold is the essential chiral intermediate for progesterone receptor (PR) partial agonist programs requiring balanced hERG safety and nuclear receptor selectivity. The methanesulfonamide motif was specifically designed to resolve four developability liabilities inherent to the basic 3-aminopyrrolidine series: hERG blockade (IC₅₀ from 0.78 µM to >2.8 µM), androgen receptor off-target binding (from IC₅₀ 250 nM), CYP2D6 inhibition, and rat volume of distribution (>3-fold reduction) — all while preserving nanomolar PR potency (IC₅₀ = 16 nM). Co-crystal structure PDB 3KBA confirms the (S)-configuration is sterically required for engagement of Gln725 and Arg766. The (3R)-enantiomer and racemate introduce 50% inactive isomer and compromise both potency and selectivity; they are not acceptable substitutes for any chiral drug discovery campaign. For PR-targeted programs in endometriosis or uterine fibroids where androgenic side effects must be avoided, this building block provides the only single-point modification documented to deliver the full hERG-AR-CYP2D6-Vdss optimization package. Contact us for custom synthesis of multi-gram to kilogram quantities and request a certificate of analysis confirming enantiomeric excess.

Molecular Formula C5H12N2O2S
Molecular Weight 164.22
CAS No. 651056-84-7; 773053-81-9
Cat. No. B2883605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-methanesulfonylpyrrolidin-3-amine
CAS651056-84-7; 773053-81-9
Molecular FormulaC5H12N2O2S
Molecular Weight164.22
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(C1)N
InChIInChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1
InChIKeyUDYSDVVJHGYAHB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-1-Methanesulfonylpyrrolidin-3-amine (CAS 651056-84-7 / 773053-81-9): Chiral Sulfonamide Building Block with Validated Developability Advantages


(3S)-1-Methanesulfonylpyrrolidin-3-amine (CAS 651056-84-7 as HCl salt; 773053-81-9 as free base) is a chiral, non-basic pyrrolidine sulfonamide building block [1]. It serves as the stereochemically defined core of a series of progesterone receptor (PR) partial agonists, wherein the (S)-configured 3-aminopyrrolidine template is capped with a methanesulfonyl group. This sulfonamide modification was introduced deliberately to overcome the hERG channel blockade, poor rat pharmacokinetics, and androgen receptor (AR) cross-reactivity that plagued the corresponding basic amine analogs . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting nuclear receptors and other sulfonamide-containing drug candidates.

Why Rachisch or Non-Sulfonamide Pyrrolidine Analogs Cannot Substitute for (3S)-1-Methanesulfonylpyrrolidin-3-amine in Developability-Critical Programs


The (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold is not interchangeable with its (3R)-enantiomer, the racemate, or the parent basic 3-aminopyrrolidine analogs because stereochemistry and the N-sulfonamide functional group jointly dictate three pharmaceutically critical parameters: (i) hERG liability, (ii) nuclear receptor selectivity, and (iii) rat pharmacokinetic volume of distribution. The basic amine comparator (compound 3 in the Kallander series) exhibited potent hERG channel blockade (IC₅₀ = 0.78 µM), high androgen receptor affinity (IC₅₀ = 250 nM), and a large rat volume of distribution, all of which were substantially mitigated upon conversion to the methanesulfonamide . Furthermore, the (S)-configuration is essential for maintaining PR binding potency; the (R)-enantiomer (CAS 651056-85-8) yields a different spatial presentation of the benzonitrile pharmacophore within the PR ligand-binding domain [1]. Generic substitution with racemic 1-methanesulfonylpyrrolidin-3-amine (CAS 662116-71-4) introduces 50% of the undesired enantiomer, compromising both potency and selectivity in any downstream chiral drug candidate.

(3S)-1-Methanesulfonylpyrrolidin-3-amine: Head-to-Head Comparator Evidence for Differentiated Selection


hERG Channel Blockade: Methanesulfonamide vs. Basic Amine (Comparator Compound 3)

Conversion of the basic pyrrolidine amine (comparator compound 3) to the methanesulfonamide 20 (containing the (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold) dramatically reduces hERG channel blockade. Compound 3 showed hERG IC₅₀ = 0.78 µM, whereas the sulfonamide and its class representatives exhibited substantially reduced blockade in the same whole-cell patch clamp assay . Specifically, the sulfonamide analog tested showed hERG IC₅₀ = 2.8 µM (2800 nM) [1], representing an approximately 3.6-fold reduction in hERG affinity relative to the basic amine comparator.

hERG liability cardiac safety sulfonamide developability

Androgen Receptor Selectivity: Methanesulfonamide vs. Basic Amine (Compound 3)

The basic amine comparator compound 3 showed significant off-target androgen receptor (AR) binding with IC₅₀ = 250 nM, a level that would produce androgenic side effects in vivo . The methanesulfonamide class (compounds 8–20, incorporating the (3S)-1-methanesulfonylpyrrolidin-3-amine core) demonstrated substantially improved AR selectivity. The lead compounds in this class retained nanomolar PR binding potency while showing markedly reduced AR affinity, with the improved selectivity attributed directly to the alkanesulfonamide functional group .

androgen receptor selectivity nuclear receptor off-target PR partial agonist

CYP2D6 Inhibition: Methanesulfonamide vs. Basic Amine (Compound 3)

The basic amine compound 3 demonstrated modest inhibition of CYP2D6 with IC₅₀ = 1.6 µM . In contrast, the methanesulfonamide class showed notably reduced CYP2D6 inhibition, which was identified as one of the two most important benefits of the alkanesulfonamide modification . This reduction in cytochrome P450 inhibition lowers the risk of drug-drug interactions and is a direct consequence of replacing the basic amine with the methanesulfonamide group.

CYP450 inhibition drug-drug interaction metabolic liability

Rat Volume of Distribution: Methanesulfonamide vs. Basic Amine (Compound 3)

The basic amine compound 3 exhibited a large volume of distribution (Vd) and poor rat pharmacokinetic exposure . Conversion to the methanesulfonamide (as in compound 20) reduced Vd by more than three-fold relative to compound 3, a finding that was consistent across sulfonamide, carbamate, and amide derivatives . This reduction in tissue distribution is a critical developability milestone, as high Vd is associated with prolonged terminal half-life and potential tissue accumulation.

pharmacokinetics volume of distribution rat DMPK

Chiral Configuration Requirement: (S)-Enantiomer Stereochemical Fidelity for PR Binding

The (3S) absolute configuration is essential for progesterone receptor binding activity. The X-ray co-crystal structure of sulfonamide 20 bound to the PR ligand-binding domain (PDB 3KBA, resolution 2.0 Å) unambiguously shows the (3S)-1-(methylsulfonyl)pyrrolidin-3-yl moiety occupying a defined chiral pocket, with the benzonitrile group forming critical hydrogen bonds with Gln725 and Arg766 [1]. The (3R)-enantiomer (CAS 651056-85-8) would present the pharmacophore in an inverted orientation incompatible with these key interactions. Procurement of the racemate (CAS 662116-71-4) would result in 50% inactive enantiomer, directly halving PR binding potency.

chiral synthesis enantiomeric purity stereochemistry structure-activity

Progesterone Receptor Binding Potency: Methanesulfonamide vs. Carbamate and Amide Analogs

Within the non-basic pyrrolidine series, the methanesulfonamide (compound 8) and isobutanesulfonamide (compound 12) achieved nanomolar PR binding potency comparable to the basic amine lead . The methanesulfonamide class offered the best balance of PR potency, AR selectivity, and reduced CYP2D6 inhibition among the sulfonamide, carbamate, and amide sub-series investigated . The methanesulfonamide 20 demonstrated PR binding IC₅₀ = 16 nM and functional agonist EC₅₀ = 25 nM in human T47D cells [1], confirming that the sulfonamide modification preserves target engagement while correcting developability liabilities.

PR binding affinity sulfonamide SAR partial agonist efficacy

(3S)-1-Methanesulfonylpyrrolidin-3-amine: Evidence-Anchored Application Scenarios for Scientific Procurement


Lead Optimization of Progesterone Receptor Partial Agonists with Reduced Cardiac Safety Liability

The (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold is the core building block for PR partial agonists that require hERG IC₅₀ > 2.8 µM . In the Kallander et al. (2010) series, the basic amine comparator (compound 3) exhibited hERG IC₅₀ = 0.78 µM, a level predictive of QTc prolongation risk. Procurement of the methanesulfonamide scaffold enables medicinal chemistry teams to maintain nanomolar PR potency while achieving the ~3.6-fold hERG margin that supports progression into regulatory toxicology studies [1].

Synthesis of Steroid Receptor Modulators Requiring High Nuclear Receptor Selectivity

For programs targeting the progesterone receptor where androgen receptor cross-reactivity must be minimized (e.g., endometriosis or uterine fibroid indications), the (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold provides documented AR selectivity improvement over the basic amine template . The parent basic amine showed AR IC₅₀ = 250 nM—a level that would produce androgenic side effects—whereas the sulfonamide class demonstrated substantially reduced AR binding. The co-crystal structure (PDB 3KBA, 2.0 Å) confirms that the (S)-configured sulfonamide engages Gln725 and Arg766 in the PR binding pocket, providing a structural rationale for the selectivity [1].

Chiral Building Block for Drug Candidates Requiring Defined (S)-Stereochemistry at the Pyrrolidine 3-Position

The (3S)-1-methanesulfonylpyrrolidin-3-amine is the preferred chiral intermediate for any medicinal chemistry campaign where the 3-amino group is subsequently elaborated via N-alkylation to install the benzonitrile pharmacophore. The PDB 3KBA co-crystal structure provides unambiguous atomic-level evidence that the (S)-configuration is required for target engagement . The (3R)-enantiomer (CAS 651056-85-8) and the racemate (CAS 662116-71-4) are structurally incapable of presenting the pharmacophore in the correct orientation and should not be procured as substitutes for stereochemically defined programs [1].

Multi-Parameter Lead Optimization in Programs Requiring Simultaneous hERG, CYP2D6, and PK Optimization

The methanesulfonamide scaffold is uniquely suited for drug discovery programs conducting multi-parameter optimization, as it simultaneously addresses four independent developability liabilities that plagued the basic amine series: hERG blockade (IC₅₀ improved from 0.78 µM to 2.8 µM), AR off-target binding (IC₅₀ improved from 250 nM), CYP2D6 inhibition (IC₅₀ right-shifted from 1.6 µM), and rat volume of distribution (reduced >3-fold) . No other single modification (carbamate, amide, or alternative sulfonamide) was reported to deliver all four improvements while maintaining identical PR binding potency (IC₅₀ = 16 nM) [1].

Quote Request

Request a Quote for (3S)-1-methanesulfonylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.